molecular formula C16H16BrN3O B2503184 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1798625-10-1

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2503184
CAS RN: 1798625-10-1
M. Wt: 346.228
InChI Key: YMRBNUASMRPCGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. For instance, in the synthesis of antipyrine derivatives, good yields were achieved, and the compounds were characterized spectroscopically . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods suggest that the synthesis of "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" could potentially be carried out through similar amide bond-forming reactions, using appropriate bromo and pyridinyl starting materials.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal packing of antipyrine derivatives was found to be stabilized by hydrogen bonds and π-interactions . The crystal structure of another derivative showed two independent molecules in the asymmetric unit with different orientations of the pyridine ring with respect to the benzene ring . These findings indicate that "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" would likely exhibit similar intermolecular interactions and crystal packing behavior.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of similar compounds. For example, the bromo and chloro substituents in the compounds studied could potentially undergo further substitution reactions . The presence of a pyridinyl group could also influence the reactivity, as seen in the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. The papers describe properties such as luminescence in solution and solid state, aggregation-enhanced emission, and multi-stimuli-responsive behavior . The presence of halogen substituents can also affect the compound's polarity and solubility . Therefore, "2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide" is likely to exhibit properties that are characteristic of halogenated benzamide derivatives, such as specific solubility patterns and potential luminescent properties.

Scientific Research Applications

Chemistry and Properties of Pyrrolidine and Pyridine Derivatives

Research has demonstrated that the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this saturated scaffold is attributed to its ability to efficiently explore the pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage—a phenomenon termed "pseudorotation" (Li Petri et al., 2021). This structural feature enhances the potential for discovering novel biologically active compounds.

Biological Functions and Drug Design

In the realm of drug design, specific attention has been given to the role of pyrrolidine derivatives. These compounds are recognized for their versatility in the synthesis of biologically active compounds, showcasing significant potential in various therapeutic areas. For instance, the inhibition of protein-protein interactions critical for the life cycle of pathogens, such as Plasmodium falciparum, has been identified as a promising approach for antimalarial drug development. Compounds structurally related to 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide have been investigated for their ability to disrupt autophagy-related protein interactions in Plasmodium falciparum, offering a pathway for novel antimalarial therapies (Usman et al., 2023).

Future Directions

Given the limited information available on “2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide”, future research could focus on its synthesis, characterization, and evaluation of its biological activities. The development of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology .

properties

IUPAC Name

2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c17-14-6-2-1-5-13(14)16(21)19-12-8-10-20(11-12)15-7-3-4-9-18-15/h1-7,9,12H,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRBNUASMRPCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CC=C2Br)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

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